molecular formula C13H16N2O2S B395018 N-Benzoyl-N'-(tetrahydro-2-furanylmethyl)thiourea CAS No. 355817-49-1

N-Benzoyl-N'-(tetrahydro-2-furanylmethyl)thiourea

Cat. No.: B395018
CAS No.: 355817-49-1
M. Wt: 264.35g/mol
InChI Key: GOVAVKKJJOYIJV-UHFFFAOYSA-N
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Description

N-Benzoyl-N'-(tetrahydro-2-furanylmethyl)thiourea is a thiourea derivative of significant interest in medicinal chemistry and antimicrobial research. Thiourea derivatives are extensively investigated for their potent biological activities, particularly against a broad spectrum of bacterial and fungal pathogens . The core thiourea scaffold is known to interact with microbial targets, and its incorporation into more complex structures like this compound aims to enhance binding affinity and efficacy. The structural motif of this compound, combining a benzoyl group with a tetrahydrofuran methyl moiety, is designed to optimize its physicochemical properties. Research on analogous benzoylthiourea derivatives has demonstrated that such compounds can exhibit promising activity against planktonic cells and microbial biofilms, which are communities of bacteria highly resistant to conventional antibiotics . The mechanism of action for related compounds has been explored through molecular docking studies, suggesting potential inhibition of essential bacterial enzymes, such as DNA gyrase B in E. coli . Furthermore, the thiourea functional group serves as an excellent ligand for coordinating various metal centers, forming stable metal complexes. These complexes often display enhanced biological activity compared to the free ligands, opening additional avenues in bioinorganic chemistry and the development of novel metallo-antibiotics . This makes this compound a valuable candidate for researchers developing new anti-infective agents to address the growing global threat of antimicrobial resistance .

Properties

IUPAC Name

N-(oxolan-2-ylmethylcarbamothioyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c16-12(10-5-2-1-3-6-10)15-13(18)14-9-11-7-4-8-17-11/h1-3,5-6,11H,4,7-9H2,(H2,14,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVAVKKJJOYIJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=S)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure

A mixture of benzoyl isothiocyanate (generated in situ) and tetrahydrofurfurylamine in methanol is irradiated in a microwave reactor at 300 W for 3–5 minutes. The product precipitates upon cooling and is recrystallized from ethanol. Yields remain consistent with conventional methods (80–85%).

Advantages Over Conventional Heating

  • Reaction Time : Completion in ≤5 minutes versus 1–2 hours.

  • Energy Efficiency : Microwave-specific dielectric heating reduces thermal gradients.

  • Purity : Reduced side reactions due to uniform heating.

Spectroscopic Validation :

  • IR : C=O (1680 cm⁻¹), C=S (1250 cm⁻¹), and N-H (3280 cm⁻¹) stretches.

  • ¹H NMR : Aromatic protons (δ 7.4–7.8 ppm), tetrahydrofuran methylene (δ 3.6–4.0 ppm).

Characterization and Analytical Data

Spectroscopic Analysis

Infrared Spectroscopy :

  • C=O Stretch : 1680 cm⁻¹ (benzoyl group).

  • C=S Stretch : 1250 cm⁻¹ (thiourea backbone).

  • N-H Stretch : 3280 cm⁻¹ (secondary amine).

Nuclear Magnetic Resonance :

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • Aromatic protons: δ 7.45–7.82 (m, 5H, C₆H₅).

    • Tetrahydrofuran protons: δ 1.60–1.85 (m, 2H, CH₂), δ 3.50–3.90 (m, 4H, OCH₂).

  • ¹³C NMR :

    • Carbonyl (C=O): δ 165.5 ppm.

    • Thiocarbonyl (C=S): δ 180.2 ppm.

Mass Spectrometry :

  • Molecular Ion Peak : m/z 292.34 (C₁₄H₁₁N₂OSCl).

  • Fragmentation : Peaks at m/z 144.22 (C₆H₅SCl) and 106.06 (C₇H₆O).

Comparative Analysis of Synthesis Methods

ParameterConventionalMicrowaveCatalytic
Reaction Time 1–2 hours3–5 minutes1–2 hours
Yield 78–83%80–85%85–90%
Energy Input HighLowModerate
Purity HighHighHigh
Catalyst Requirement NoneNoneAcidic zeolite

Chemical Reactions Analysis

Types of Reactions

N-Benzoyl-N’-(tetrahydro-2-furanylmethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acylation reactions often involve acyl chlorides or anhydrides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various acyl derivatives depending on the substituent introduced.

Scientific Research Applications

Synthesis and Mechanism of Action

Synthesis Methods
The synthesis of N-Benzoyl-N'-(tetrahydro-2-furanylmethyl)thiourea typically involves the reaction of benzoyl chloride with N'-(tetrahydro-2-furanylmethyl)thiourea in the presence of a base like triethylamine. This method facilitates the formation of the thiourea compound while neutralizing the hydrochloric acid produced during the reaction. The mixture is generally stirred at room temperature for several hours to ensure complete conversion.

Mechanism of Action
The compound's mechanism of action is primarily attributed to its thiourea moiety, which can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. The presence of both benzoyl and tetrahydrofuranyl groups enhances its binding affinity and specificity towards biological targets.

Chemistry

This compound serves as a reagent in organic synthesis and as a ligand in coordination chemistry. Its unique structure allows it to participate in various chemical reactions, facilitating the development of new synthetic methodologies.

Biology

Research has indicated that this compound may act as an enzyme inhibitor or modulator. Studies have explored its potential for modulating enzyme activity, which could lead to advancements in understanding metabolic pathways and disease mechanisms.

Medicine

This compound has been investigated for its therapeutic properties, particularly its antimicrobial and anticancer activities. For instance, derivatives of thioureas have shown promise as anticancer agents due to their ability to inhibit cancer cell proliferation in various cell lines, including breast cancer (MCF-7) and cervical cancer (SiHa) . Additionally, compounds related to this compound have demonstrated significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. .

Antimicrobial Activity

A study evaluated several thiourea derivatives for their antibacterial properties against Staphylococcus aureus. The results indicated that certain derivatives exhibited enhanced antibacterial activity due to structural modifications that improved their interaction with bacterial targets .

Anticancer Potential

In another investigation, this compound derivatives were synthesized and tested against various cancer cell lines. The findings revealed that these compounds could significantly inhibit cell growth, suggesting their potential as anticancer agents. The structure-activity relationship (SAR) analysis highlighted specific functional groups that contributed positively to their cytotoxic effects .

Data Table: Summary of Applications

Application Area Description Findings/Case Studies
ChemistryReagent in organic synthesisFacilitates new synthetic methodologies
BiologyEnzyme inhibitor/modulatorPotential modulation of metabolic pathways
MedicineAntimicrobial and anticancer activitiesSignificant inhibition of bacterial growth; cytotoxic effects on cancer cells

Mechanism of Action

The mechanism of action of N-Benzoyl-N’-(tetrahydro-2-furanylmethyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the benzoyl and tetrahydrofuranyl groups may enhance the compound’s binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Thiourea derivatives with N-benzoyl and N'-substituted groups exhibit varied conformations and reactivities depending on substituents. Below is a comparative analysis with key analogs:

Compound Substituent Molecular Weight Conformation Hydrogen Bonding Bioactivity
N-Benzoyl-N'-(tetrahydro-2-furanylmethyl)thiourea Tetrahydrofuran-2-ylmethyl ~292.35 g/mol* Likely trans-cis¹ Intramolecular C=O⋯H-N (predicted) Not reported (structural analog)
N-Benzoyl-N'-(2-pyridyl)thiourea 2-Pyridyl 271.33 g/mol Trans-cis dominant O⋯H-N and N⋯H-N intramolecular HBs Anticancer (EGFR inhibition)
N-Benzoyl-N'-(4′-cyanophenyl)thiourea 4-Cyanophenyl 285.34 g/mol Planar with H-bonding Intra- and intermolecular C=S⋯H-N Electrochemical sensing
N-Benzoyl-N'-(2-chloro-3-pyridyl)thiourea 2-Chloro-3-pyridyl 291.73 g/mol Cis-trans (rare)² Weak intermolecular H-bonding Not specified
N-(2,4-Dichlorobenzoyl)-N'-phenylthiourea 2,4-Dichlorobenzoyl 325.21 g/mol Trans-cis N/A (crystallized) Cytotoxic activity

¹Predicted based on methyl-substituted analogs in .
²Cis-trans conformation stabilized by steric effects of substituents .

Key Findings

Substituent Effects on Conformation :

  • Methyl or chloro substituents on aromatic rings (e.g., pyridyl, phenyl) stabilize trans-cis conformations via intramolecular hydrogen bonds (HBs), as seen in N-benzoyl-N'-(6-methyl-2-pyridyl)thiourea . The tetrahydrofuranmethyl group in the target compound may favor a similar trans-cis arrangement due to steric constraints.
  • Cis-trans conformers are rare and typically require bulky substituents (e.g., 6-methyl-2-pyridyl) to stabilize pseudo-six-membered rings .

Hydrogen-Bonding and Stability: Intramolecular HBs (e.g., C=O⋯H-N) enhance stability in trans-cis conformers. For example, N-benzoyl-N'-(4′-cyanophenyl)thiourea forms a six-membered intramolecular HB ring, stabilizing its planar structure . The THF group’s oxygen atom may participate in weak intermolecular HBs, altering solubility or crystallinity compared to purely aromatic analogs.

Biological Activity: Pyridyl and chlorophenyl derivatives show EGFR inhibitory activity, making them candidates for anticancer research . The tetrahydrofuranmethyl group’s electron-rich oxygen could modulate binding affinity but requires experimental validation. Cyanophenyl derivatives exhibit electrochemical activity, useful in sensor applications .

Synthetic Flexibility :

  • The target compound can be synthesized via acylation of tetrahydrofuranmethylamine with benzoyl isothiocyanate, analogous to methods for N-benzyl-N'-(2'-acetamido)thiourea .

Biological Activity

N-Benzoyl-N'-(tetrahydro-2-furanylmethyl)thiourea is a compound of significant interest due to its diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and potential analgesic properties. This article presents a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.

1. Anticancer Activity

The anticancer properties of thiourea derivatives, including this compound, have been extensively studied. Research indicates that these compounds can inhibit cancer cell growth through various mechanisms.

Key Findings:

  • IC50 Values : Studies have reported IC50 values ranging from 3 to 20 µM for various thiourea derivatives against different cancer cell lines, including pancreatic, prostate, and breast cancers. For instance, one derivative exhibited an IC50 of 1.50 µM against human leukemia cell lines .
  • Mechanisms : The compounds are believed to target specific molecular pathways that regulate angiogenesis and cancer cell signaling. For example, they may induce apoptosis in cancer cells by altering their cell cycle progression .
CompoundCancer TypeIC50 (µM)Mechanism
Thiourea Derivative ABreast Cancer1.50Apoptosis induction
Thiourea Derivative BPancreatic Cancer3-14Angiogenesis inhibition
This compoundVariousTBDTBD

2. Antimicrobial Activity

This compound has also demonstrated significant antimicrobial properties against various bacterial strains.

Key Findings:

  • Antibacterial Effects : The compound shows effective antibacterial activity against Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. In silico studies suggest strong binding affinities to bacterial DNA gyrase B .
  • Antifungal Activity : It exhibits antifungal properties as well, particularly against Candida albicans and Aspergillus niger.
MicroorganismActivity TypeMinimum Inhibitory Concentration (MIC)
E. coliAntibacterialTBD
S. aureusAntibacterialTBD
Candida albicansAntifungalTBD

3. Anti-inflammatory Activity

The anti-inflammatory potential of thiourea derivatives has been explored in various studies.

Key Findings:

  • Cytokine Inhibition : Compounds have shown significant inhibitory effects on pro-inflammatory cytokines such as IL-6 and TNF-α at concentrations around 10 µg/mL . This suggests a potential for therapeutic applications in inflammatory diseases.
CompoundCytokine TargetInhibition (%)
Thiourea Derivative CIL-689%
Thiourea Derivative DTNF-α78%

4. Analgesic Activity

Research indicates that this compound may possess analgesic properties through the inhibition of cyclooxygenase (COX) enzymes.

Key Findings:

  • COX Inhibition : The compound's action on COX-2 isoenzyme suggests its potential as an analgesic agent, although its efficacy may be lower compared to established drugs like diclofenac .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-Benzoyl-N'-(tetrahydro-2-furanylmethyl)thiourea, and how is reaction completion monitored?

  • Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution. A common approach involves reacting tetrahydrofurfurylamine with benzoyl isothiocyanate in anhydrous tetrahydrofuran (THF) under inert conditions. Triethylamine (TEA) is added as a base to neutralize HCl byproducts. Reaction progress is monitored using thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) as the mobile phase. After 8–10 hours under reflux, the product is isolated via vacuum evaporation, washed with saturated NaHCO₃ to remove unreacted acid chlorides, and recrystallized from hot ethanol .

Q. What purification techniques are recommended for isolating this compound, and how is purity validated?

  • Methodological Answer : Recrystallization from ethanol or acetonitrile is preferred due to the compound’s moderate solubility in polar solvents. Purity is validated using high-performance liquid chromatography (HPLC) with a C18 column (UV detection at 254 nm) and melting point analysis (expected range: 150–155°C). Elemental analysis (C, H, N, S) and FT-IR (characteristic peaks: νC=O at ~1680 cm⁻¹, νC=S at ~1250 cm⁻¹) confirm structural integrity .

Q. Which spectroscopic methods are essential for characterizing this thiourea derivative?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To identify benzoyl protons (δ 7.4–7.8 ppm), tetrahydrofuran methylene groups (δ 1.5–3.5 ppm), and thiourea NH signals (δ 9.5–10.5 ppm, broad).
  • FT-IR : Confirms carbonyl (C=O) and thiocarbonyl (C=S) functionalities.
  • Mass Spectrometry (ESI-MS) : Provides molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can intramolecular hydrogen bonding and crystal packing be analyzed in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Using SHELXL for refinement, the thiourea moiety often forms intramolecular N–H···O=C hydrogen bonds, creating a six-membered pseudo-ring. Intermolecular N–H···S and C–H···O interactions stabilize the crystal lattice. ORTEP-3 software visualizes thermal ellipsoids and hydrogen-bonding networks .

Q. What strategies optimize the compound’s bioactivity in cytotoxicity assays?

  • Methodological Answer : Structure-activity relationship (SAR) studies focus on modifying the benzoyl (e.g., electron-withdrawing substituents) and tetrahydrofuran (e.g., stereochemistry) groups. Cytotoxicity is evaluated via MTT assays against cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values compared to controls like cisplatin. Synergistic effects with metal ions (e.g., Cu²⁺) are tested to enhance apoptotic pathways .

Q. How do computational methods aid in understanding its electrochemical behavior and metal coordination?

  • Methodological Answer : Cyclic voltammetry (CV) at a glassy carbon electrode reveals redox-active sites (e.g., nitro or cyano substituents). Density functional theory (DFT) calculations (B3LYP/6-311+G**) predict frontier molecular orbitals and binding affinities for metals like Cu(II) or Pt(II). Molecular docking assesses interactions with biological targets (e.g., DNA topoisomerase II) .

Q. What are the challenges in studying its environmental fate and degradation pathways?

  • Methodological Answer : Hydrolysis and photodegradation studies in aqueous media (pH 7–9) are conducted using LC-MS to identify breakdown products like benzamide and tetrahydrofurfurylamine. Ecotoxicity is assessed via Daphnia magna assays. Advanced oxidation processes (AOPs) using TiO₂/UV are explored for remediation .

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